![molecular formula C15H17N5O2S3 B2437978 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351660-58-6](/img/structure/B2437978.png)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C15H17N5O2S3 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from thiadiazole, such as those synthesized by condensation processes involving amino thiadiazole and methoxyphenol, have been characterized and evaluated for their antimicrobial properties. These studies reveal moderate activity against bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Vinusha et al., 2015).
Insecticidal Properties
Research into heterocycles incorporating a thiadiazole moiety has demonstrated their effectiveness as insecticidal agents against certain pests, such as the cotton leafworm. This suggests the compound could be explored for its potential insecticidal applications, offering a pathway to environmentally friendly pest control solutions (Fadda et al., 2017).
Anticancer Activities
The synthesis of thiadiazole derivatives and their evaluation as potential anticancer agents have been a significant area of research. Some derivatives show promising cytotoxic activity against cancer cell lines, indicating that compounds with similar structural features could have therapeutic potential in cancer treatment (Çevik et al., 2020).
Antioxidant Properties
Compounds featuring a thiadiazole moiety, when synthesized and characterized, have shown significant antioxidant activity. This activity is crucial for the development of drugs aimed at mitigating oxidative stress, a factor in many chronic diseases (Chkirate et al., 2019).
Analgesic and Anti-inflammatory Agents
The design and synthesis of thiadiazole derivatives for evaluation as analgesic and anti-inflammatory agents have highlighted the potential of these compounds in developing new pain management and anti-inflammatory drugs. The research emphasizes the importance of structural modifications to enhance biological activity and minimize side effects (Shkair et al., 2016).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S3/c1-4-23-15-19-18-13(25-15)16-11(21)8-20(2)14-17-12-9(22-3)6-5-7-10(12)24-14/h5-7H,4,8H2,1-3H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQKMRDJXUGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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